molecular formula C9H12ClNO B13088736 N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride

N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride

Cat. No.: B13088736
M. Wt: 185.65 g/mol
InChI Key: NZHPHLYUXNYEOS-UHFFFAOYSA-N
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Description

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride is an organic compound with a unique structure that combines a furan ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride typically involves the alkylation of N-methylfuran-2-amine with but-2-yn-1-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted furan-amine derivatives.

Scientific Research Applications

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride
  • N-(Penta-2,4-diyn-1-yl)-N-methylfuran-2-amine hydrochloride
  • N-(But-2-yn-1-yl)-N-methylfuran-2-amine

Uniqueness

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride is unique due to its specific combination of a furan ring and an amine group with a but-2-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

N-but-2-ynyl-N-methylfuran-2-amine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-3-4-7-10(2)9-6-5-8-11-9;/h5-6,8H,7H2,1-2H3;1H

InChI Key

NZHPHLYUXNYEOS-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(C)C1=CC=CO1.Cl

Origin of Product

United States

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